molecular formula C27H29F3N8O2 B11937928 2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]- CAS No. 2412155-74-7

2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Cat. No.: B11937928
CAS No.: 2412155-74-7
M. Wt: 554.6 g/mol
InChI Key: OYVNKZAYJFLKCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

AST5902 is synthesized through the metabolic conversion of Alflutinib (AST2818) in the body. The primary enzyme involved in this conversion is cytochrome P450 3A4 (CYP3A4) . The synthetic route involves the N-demethylation of Alflutinib to produce AST5902 .

Industrial Production Methods

Industrial production of AST5902 involves the large-scale synthesis of Alflutinib, followed by its metabolic conversion using CYP3A4 enzymes. The process is optimized to ensure high yield and purity of AST5902 .

Chemical Reactions Analysis

Types of Reactions

AST5902 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AST5902 .

Scientific Research Applications

AST5902 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AST5902 is compared with other EGFR inhibitors, such as:

AST5902 is unique due to its high selectivity and potency against EGFR mutations, particularly the T790M resistance mutation .

Properties

CAS No.

2412155-74-7

Molecular Formula

C27H29F3N8O2

Molecular Weight

554.6 g/mol

IUPAC Name

N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide

InChI

InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35)

InChI Key

OYVNKZAYJFLKCX-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F

Origin of Product

United States

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